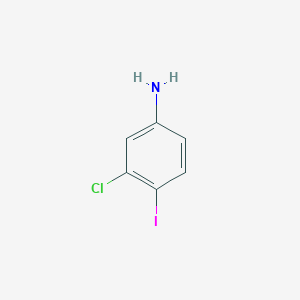

3-Chloro-4-iodoaniline

Descripción

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are of paramount importance in organic chemistry, serving as precursors for a vast array of more complex molecules. ontosight.aisci-hub.se Their applications span numerous fields, including the synthesis of dyes, pigments, pharmaceuticals, and polymers. ontosight.aisci-hub.seontosight.ai The amino group attached to the aromatic ring in aniline makes it highly reactive and susceptible to various chemical transformations, particularly electrophilic substitution reactions. wikipedia.org This reactivity allows for the introduction of different functional groups onto the benzene (B151609) ring, leading to a diverse range of compounds with tailored properties. In the pharmaceutical industry, for instance, aniline derivatives are crucial intermediates in the production of analgesics, antihistamines, and antibacterial agents. ontosight.ai

Overview of Dihalogenated Anilines and Their Chemical Versatility

Dihalogenated anilines, which possess two halogen atoms on the aniline ring, exhibit a heightened level of chemical versatility. The presence and position of these halogen atoms significantly influence the electronic properties and reactivity of the molecule. This class of compounds is particularly valuable in cross-coupling reactions, a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The distinct reactivity of each halogen can often be exploited for selective transformations, allowing for a stepwise and controlled construction of complex molecular architectures. This makes dihalogenated anilines highly sought-after intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. smolecule.com

Specific Research Focus on 3-Chloro-4-iodoaniline within Contemporary Organic Synthesis and Materials Science

Within the family of dihalogenated anilines, this compound has emerged as a compound of specific interest in modern organic synthesis and materials science. Its unique substitution pattern, with a chlorine atom at the 3-position and an iodine atom at the 4-position, imparts distinct chemical properties and reactivity. This specific arrangement allows for selective functionalization, as the carbon-iodine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond.

This compound serves as a critical intermediate in the synthesis of a variety of organic molecules. lookchem.com Its utility extends to medicinal chemistry, where it is a precursor for developing potential drug candidates. smolecule.com In the realm of materials science, this compound is explored for its role in creating polymers and other materials with specific electronic and optical properties. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClIN | lookchem.combiosynth.comsigmaaldrich.com |

| Molecular Weight | 253.47 g/mol | biosynth.comsigmaaldrich.comcymitquimica.com |

| Appearance | White to amber to dark purple powder to crystal | cymitquimica.comtcichemicals.com |

| Melting Point | 65-71 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 312.8 °C at 760 mmHg | lookchem.com |

| Flash Point | 143 °C | lookchem.comsigmaaldrich.com |

| CAS Number | 135050-44-1 | lookchem.comsigmaaldrich.comcalpaclab.com |

The synthesis of this compound can be achieved through various methods, often involving the sequential halogenation of aniline or its derivatives. smolecule.com For example, one could start with 3-chloroaniline (B41212) and introduce the iodine atom at the 4-position through an electrophilic iodination reaction.

The reactivity of this compound is characterized by the differing reactivity of its two halogen substituents. This allows for regioselective cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, primarily at the more reactive iodo-substituted position. This selectivity is a powerful tool for synthetic chemists, enabling the construction of complex molecules with a high degree of precision.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZHMGRKWJMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300451 | |

| Record name | 3-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135050-44-1 | |

| Record name | 3-Chloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135050-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Iodoaniline

Optimized Laboratory-Scale Preparations

The laboratory synthesis of 3-chloro-4-iodoaniline can be achieved through several strategic pathways, primarily involving the sequential introduction of halogen atoms onto an aniline (B41778) or a related precursor framework. The choice of route often depends on the availability of starting materials, desired purity, and reaction scale.

Sequential Halogenation Strategies of Aniline Derivatives

The most direct syntheses involve the stepwise halogenation of aniline derivatives. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the amino group and the existing halogen substituent.

Route A: Iodination of 3-Chloroaniline (B41212)

This common laboratory approach begins with the iodination of 3-chloroaniline. The amino group is a strong activating group and an ortho-, para-director. Since the para position relative to the amino group is vacant, iodination preferentially occurs at the C4 position. A variety of iodinating reagents can be employed for this transformation. An effective method utilizes a combination of sodium periodate (B1199274), hydrogen peroxide, and sulfuric acid in an aqueous ethanol (B145695) medium, which can produce the desired product in high yield. asianpubs.org For example, reacting 3-chloroaniline with this system at 50°C for 30 minutes has been reported to yield this compound at 86%. asianpubs.org Other systems, such as those using N-iodosuccinimide (NIS), are also viable. tandfonline.com

Route B: Chlorination of 4-Iodoaniline (B139537)

An alternative strategy involves the chlorination of 4-iodoaniline. In this case, the amino group directs the incoming chloro substituent to the ortho position (C3). Reagents such as N-chlorosuccinimide (NCS) are suitable for this purpose. tandfonline.comrsc.org The reaction conditions, including solvent and temperature, must be carefully controlled to achieve high regioselectivity and prevent the formation of dichlorinated byproducts. rsc.org Studies on the chlorination of protected anilines have shown that temperature can be a critical factor in controlling the position of chlorination. rsc.org

A comparison of these two primary sequential halogenation routes is summarized below.

| Feature | Route A: Iodination of 3-Chloroaniline | Route B: Chlorination of 4-Iodoaniline |

| Starting Material | 3-Chloroaniline | 4-Iodoaniline |

| Key Transformation | Electrophilic Iodination | Electrophilic Chlorination |

| Directing Groups | -NH₂ (ortho, para), -Cl (ortho, para) | -NH₂ (ortho, para), -I (ortho, para) |

| Primary Product | This compound | This compound |

| Potential Byproducts | Di-iodinated products, other isomers | Dichlorinated products, other isomers |

| Example Reagent | NaIO₄/H₂O₂/H₂SO₄ asianpubs.org | N-Chlorosuccinimide (NCS) rsc.org |

Alternative Precursor-Based Syntheses

Beyond the direct halogenation of substituted anilines, this compound can be prepared from other precursors through multi-step sequences. One established route begins with chlorobenzene (B131634).

This multi-step synthesis involves three key transformations:

Nitration: Chlorobenzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid. The chloro group is an ortho-, para-director, but the reaction conditions can be optimized to favor the formation of the intermediate 3-chloronitrobenzene.

Reduction: The nitro group of 3-chloronitrobenzene is then reduced to an amino group to form 3-chloroaniline. This reduction is a critical step in the synthesis of many haloanilines and can be accomplished using methods such as catalytic hydrogenation (e.g., with H₂ over a Pd/C catalyst) or chemical reduction. acs.org

Iodination: Finally, the resulting 3-chloroaniline is iodinated as described in Route A of section 2.1.1 to yield the final product, this compound. asianpubs.org

While this pathway is longer, it may be advantageous if chlorobenzene is a more readily available or cost-effective starting material than 3-chloroaniline.

Industrial Synthesis Approaches and Scalability Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires a focus on cost-effectiveness, efficiency, safety, and waste minimization. This often involves the use of robust catalytic systems and advanced reactor technologies.

Mechanistic Insights from Patented Preparation Methods for Related Compounds

Patented methods for the synthesis of haloanilines provide valuable insights into scalable processes. A key area of development is catalytic hydrogenation for the reduction of halonitroaromatics, a common step in their synthesis. acs.org Industrial processes often favor heterogeneous catalysts due to their ease of separation and potential for recycling. For instance, catalysts like Raney nickel, platinum on carbon (Pt/C), and palladium on carbon (Pd/C) are widely used for the reduction of nitro groups. acs.org

Another scalable technology involves the use of crystalline aluminosilicate (B74896) zeolites as catalysts for converting substituted phenols to substituted anilines by reaction with ammonia (B1221849) at high temperatures and pressures. google.com This highlights a potential, though less direct, industrial route from chlorophenol precursors. Furthermore, patents describe the use of recyclable catalysts, such as those based on rhodium complexes with specific ligands, which can be immobilized in an ionic liquid phase, simplifying product separation and catalyst reuse in aminofunctionalization reactions. rsc.org

Process Optimization for Enhanced Reaction Yield and Purity

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs on an industrial scale. numberanalytics.com This involves the systematic adjustment of multiple variables, including temperature, pressure, reactant concentrations, and catalyst loading. beilstein-journals.org

For the synthesis of haloanilines, recent advancements have focused on continuous flow chemistry. acs.orgltf-gmbh.com Flow reactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reactants at any given time, and enhanced reproducibility. ltf-gmbh.comresearchgate.net This technology allows for real-time monitoring and automated optimization of reaction parameters, leading to higher purity and yield. beilstein-journals.orgsemanticscholar.org For example, the selective hydrogenation of halogenated nitroaromatics has been successfully transferred from batch to continuous flow, demonstrating its applicability to key steps in haloaniline synthesis. acs.org

The following table summarizes key parameters that are often optimized in the synthesis of specialty chemicals like this compound.

| Parameter | Objective of Optimization | Impact on Yield and Purity | Example Technology/Method |

| Temperature | Balance reaction rate and selectivity | Higher temperatures can increase rate but may lead to side reactions and lower purity. | Precise control in continuous flow reactors. ltf-gmbh.comjustia.com |

| Catalyst | Maximize activity, selectivity, and lifespan | A highly selective catalyst minimizes byproduct formation. Recyclable catalysts reduce cost and waste. | Heterogeneous catalysts (e.g., Pd/C) acs.org, recyclable ionic liquid-phase catalysts. rsc.org |

| Solvent | Improve solubility, influence reactivity, minimize environmental impact | Choice of solvent can affect reaction rates and selectivity; green solvents reduce environmental footprint. | Use of greener solvents like 2-MeTHF or PEG-400. researchgate.net |

| Reactant Ratio | Ensure complete conversion of limiting reagent, minimize excess | Stoichiometric control can prevent side reactions from excess reagents and improve purity. | Automated dosing systems in flow chemistry platforms. apeloa.com |

| Purification | Achieve high final purity | Effective removal of byproducts and unreacted starting materials. | Recrystallization from appropriate solvents (e.g., ethanol/water). biosynth.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govijnc.ir

Several strategies align with these goals:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Research has demonstrated the use of more environmentally benign alternatives. For instance, Polyethylene Glycol (PEG-400) has been used as a reaction medium for the iodination of anilines. Microwave-assisted synthesis, which can accelerate reactions and often reduce the need for conventional solvents, is another key green technology. researchgate.netresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry. Highly efficient and recyclable catalysts reduce waste by enabling reactions to proceed with high atom economy and allowing for multiple uses, which is both environmentally and economically advantageous. rsc.orgijnc.ir The development of catalysts for the selective hydrogenation of nitroaromatics and for aminofunctionalization reactions are prime examples. acs.orgnih.gov

Safer Reagents: An eco-friendly method for aromatic iodination uses an oxidizing system of sodium periodate and hydrogen peroxide in an aqueous ethanol medium, avoiding harsher and more hazardous traditional iodinating agents. asianpubs.org

The table below highlights specific green approaches relevant to the synthesis of this compound.

| Green Chemistry Principle | Synthetic Approach | Benefit |

| Safer Solvents/Reaction Conditions | Using PEG-400 as a solvent for iodination. | Reduces use of volatile/hazardous organic solvents. |

| Catalysis | Employing recyclable heterogeneous or homogeneous catalysts. acs.orgrsc.org | Minimizes waste, lowers costs, improves atom economy. |

| Design for Energy Efficiency | Utilizing microwave irradiation or continuous flow reactors. ltf-gmbh.comresearchgate.net | Reduces reaction times and energy consumption. |

| Use of Renewable Feedstocks | (Future Prospect) Developing routes from bio-based precursors. | Reduces reliance on petrochemical feedstocks. |

| Reduce Derivatives | Using direct halogenation methods over multi-step routes with protecting groups. | Simplifies processes and reduces waste. |

Mechanistic Studies of Reactions Involving 3 Chloro 4 Iodoaniline

Electrophilic Aromatic Substitution Pathways and Regioselectivity

The amino group in 3-chloro-4-iodoaniline is a strong activating group and is ortho, para-directing. However, the para position is already occupied by an iodine atom. The chlorine atom at the meta-position is deactivating. This substitution pattern significantly influences the regioselectivity of further electrophilic aromatic substitution reactions.

In one synthetic approach, 3-chloroaniline (B41212) is iodinated using molecular iodine in the presence of a solid acid catalyst. The amino group directs the incoming electrophile (iodine) to the position para to it, resulting in the formation of this compound. An alternative synthesis involves the chlorination of 4-iodoaniline (B139537). Here, the amino group directs the incoming chlorine to the ortho and para positions. Since the para position is blocked by iodine, the chlorine is directed to the ortho position (C2 or C6). To achieve the desired this compound, the directing effect must be carefully controlled, for instance by using specific reagents like phosphorus pentachloride.

The regioselectivity can be summarized as follows:

| Starting Material | Reagent | Position of Substitution | Product |

| 3-Chloroaniline | I₂/SO₄²⁻/CexZr₁-xO₂ | C4 (para to -NH₂) | This compound |

| 4-Iodoaniline | PCl₅ | C3 (meta to -NH₂) | This compound |

It is important to note that the direct iodination of aromatic compounds can be challenging due to the low reactivity of iodine. ajol.info Activating the iodine to generate a more potent electrophilic species, such as I⁺, is often necessary for effective substitution. ajol.info

Nucleophilic Substitution Reactions of Halogen Atoms

Halogenated anilines are generally considered poor substrates for nucleophilic aromatic substitution (SNAr) reactions due to the deactivating effect of the amino group. acs.org However, under specific conditions, such as metal mediation or at high temperatures, halogen displacement can occur. acs.org In polyhaloanilines, the presence of an ortho-halogen atom can facilitate smooth nucleophilic aromatic substitution reactions with sulfur nucleophiles at relatively mild temperatures. acs.org These reactions are often highly ortho-selective. acs.org

For this compound, the relative reactivity of the chlorine and iodine atoms towards nucleophilic substitution is a key consideration. The carbon-iodine bond is generally weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group. Consequently, nucleophilic substitution is more likely to occur at the C4 position.

Research on related polyhaloanilines has shown that reactions with nucleophiles like potassium O-ethyl xanthate can lead to the formation of heterocyclic compounds through subsequent intramolecular cyclization. acs.org The specific conditions and the nature of the nucleophile play a critical role in determining the reaction outcome.

Oxidation and Reduction Pathways of the Amine Functionality

The amino group of this compound can undergo both oxidation and reduction reactions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. The oxidation of substituted anilines can be complex, and the reaction products can be influenced by the nature and position of the substituents on the aromatic ring. nih.gov For instance, the electrochemical oxidation of some haloanilines can lead to the formation of dimeric products like substituted 4-amino-diphenylamines. researchgate.netresearchgate.net

Reduction: The amino group itself is already in a reduced state. However, the term "reduction" in the context of this compound could refer to the deamination of the compound, where the amino group is removed and replaced by a hydrogen atom. This transformation can be achieved via diazotization of the amino group with nitrous acid, followed by reduction of the resulting diazonium salt with an agent like hypophosphorous acid. adamcap.com This two-step process is a standard method for removing an amino group from an aromatic ring. adamcap.com

Intermolecular Interactions and Reaction Dynamics

The intermolecular forces in this compound play a significant role in its physical properties and can influence its reactivity. The amino group can act as a hydrogen bond donor, while the nitrogen and halogen atoms can act as hydrogen bond acceptors. cymitquimica.com

In the solid state, an isomer, 4-chloro-2-iodoaniline (B181669), exhibits N—H···N hydrogen bonding, which links the molecules into chains. iucr.orgnih.gov Additionally, a Cl···I halogen bond is observed, which is an interaction between the chlorine and iodine atoms of adjacent molecules. iucr.orgnih.gov The crystal structure also reveals π-stacking interactions between the aromatic rings of neighboring molecules. iucr.orgnih.gov It is plausible that this compound would exhibit similar intermolecular interactions, including hydrogen bonding involving the amino group and halogen bonding. cymitquimica.com These interactions can affect the packing of the molecules in the crystal lattice and influence reaction dynamics in the solid state or in concentrated solutions.

The presence of both chlorine and iodine atoms provides a unique electronic environment that influences the compound's reactivity compared to other dihalogenated anilines.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the reaction mechanisms of substituted anilines. nih.govbohrium.combohrium.com DFT calculations can provide insights into:

Molecular Geometry and Electronic Structure: Optimizing the molecular geometry and analyzing the electronic structure helps to understand the distribution of electron density and identify reactive sites. bohrium.com For instance, the positions of the halogen atoms affect the electrostatic potential surface, which in turn dictates hydrogen and halogen bonding capacities. smolecule.com

Reaction Energetics: Calculating the energies of reactants, transition states, and products allows for the determination of reaction barriers and the prediction of the most favorable reaction pathways. beilstein-journals.org Studies on the radical addition to substituted anilines have shown that polar effects are highly important, with a combination of electrophilic radicals and nucleophilic arenes resulting in the highest reaction rates. beilstein-journals.org

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the characterization of reaction products and intermediates.

Nonlinear Optical (NLO) Properties: Theoretical investigations can be used to understand the structure-property relationships of NLO materials. bohrium.com For aniline (B41778) derivatives, the NLO activity is often related to "push-pull" conjugated structures. bohrium.com

For example, a DFT study on the oxidation of substituted anilines by ferrate(VI) revealed that the primary oxidation follows a hydrogen atom transfer (HAT) mechanism. nih.gov Such computational studies provide a detailed understanding of reaction mechanisms at the molecular level, complementing experimental findings. bohrium.combeilstein-journals.org

Catalytic Transformations and Functionalization of 3 Chloro 4 Iodoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-chloro-4-iodoaniline, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling reactions at the C-4 position.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used reaction in organic synthesis. researchgate.net In the case of this compound, the reaction is anticipated to occur selectively at the more reactive C-I bond.

Research on related haloanilines, such as 4-iodoaniline (B139537), has demonstrated the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 4-iodoaniline with phenylboronic acid has been successfully achieved using a palladium complex supported on SBA-16 (a type of mesoporous silica). rsc.org The general conditions for such reactions often involve a palladium catalyst, a base, and a suitable solvent system. A typical procedure involves reacting the aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in an aqueous ethanol (B145695) mixture at elevated temperatures. rsc.org

For the Suzuki-Miyaura coupling of this compound, a general set of reaction conditions can be proposed based on established protocols for similar substrates. rsc.orgrsc.org

| Parameter | Condition | Reference |

| Aryl Halide | This compound | |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | rsc.org |

| Catalyst | Pd(OAc)2 with a suitable ligand or a pre-formed Pd complex | rsc.org |

| Base | K2CO3 or NaOtBu | rsc.orgrsc.org |

| Solvent | Toluene (B28343) or aqueous Ethanol | rsc.orgrsc.org |

| Temperature | Room temperature to 90 °C | rsc.orgrsc.org |

The choice of base and solvent can significantly impact the reaction's efficiency. While polar solvents like DMF and dioxane have been found to be inefficient in some systems, toluene with a base like sodium tert-butoxide (NaOtBu) has shown high yields at room temperature for related couplings. rsc.org The use of heterogeneous catalysts, such as palladium supported on ceria (CeO2), has also been explored for the Suzuki-Miyaura coupling of aryl iodides, offering advantages in terms of catalyst recovery and reuse. conicet.gov.ar

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction is a powerful method for the synthesis of arylamines. For this compound, amination would be expected to occur selectively at the C-4 position due to the higher reactivity of the C-I bond.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided search results, the reaction is broadly applicable to a wide range of amines and aryl halides. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. libretexts.org

Recent advancements have also explored the use of iron-based catalysts for C-N coupling reactions of aryl halides bearing unprotected amino or hydroxy groups, which could be applicable to this compound. researchgate.net

A proposed reaction scheme for the Buchwald-Hartwig amination of this compound is presented below, based on general knowledge of the reaction. libretexts.org

| Parameter | Condition | Reference |

| Aryl Halide | This compound | |

| Amine | Primary or secondary amine | libretexts.org |

| Catalyst | Pd(OAc)2 with a phosphine (B1218219) ligand (e.g., P(t-Bu)3) | libretexts.org |

| Base | NaOtBu or LiHMDS | libretexts.org |

| Solvent | Toluene or THF | libretexts.org |

| Temperature | Room temperature to 100 °C | libretexts.org |

The scope of the Buchwald-Hartwig reaction is extensive, but limitations can arise from the functional groups present in the substrates. For example, certain functional groups like azo groups can act as catalyst poisons, and esters or nitro groups may not be compatible with strong bases like NaOtBu. libretexts.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the formation of C(sp²)-C(sp) bonds. organic-chemistry.orgsci-hub.se This reaction is expected to proceed selectively at the C-4 position of this compound.

A study on the Sonogashira coupling of the isomeric 4-chloro-2-iodoaniline (B181669) with a terminal alkyne has been reported, providing valuable insight into the reaction conditions. researchgate.net In this study, the desired coupled product was obtained in a 90% yield by reacting the iodoaniline with the alkyne in the presence of a 10% Pd/C catalyst, triphenylphosphine (B44618) (PPh₃), copper(I) iodide (CuI), and triethylamine (B128534) (Et₃N) in ethanol at 70°C. researchgate.net

Based on this and other general procedures for the Sonogashira reaction, a set of conditions for the coupling of this compound can be tabulated. organic-chemistry.orgresearchgate.netnih.gov

| Parameter | Condition | Reference |

| Aryl Halide | This compound | |

| Alkyne | Terminal alkyne | organic-chemistry.orgresearchgate.net |

| Catalyst | PdCl₂(PPh₃)₂ or Pd/C with PPh₃ | researchgate.netnih.gov |

| Co-catalyst | CuI | researchgate.netnih.gov |

| Base | Et₃N | researchgate.netnih.gov |

| Solvent | Ethanol or Triethylamine | researchgate.netnih.gov |

| Temperature | Room temperature to 70 °C | researchgate.netnih.gov |

The reaction is typically carried out under mild conditions, and the choice of base and solvent can influence the reaction outcome. researchgate.net The presence of both the palladium catalyst and the copper co-catalyst is often crucial for high yields. researchgate.net

Functionalization via Amide Formation

The amino group of this compound can readily undergo acylation with carboxylic acids or their derivatives to form amides. This transformation is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry. nih.gov

The direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated using a coupling reagent. libretexts.org Common methods for amide synthesis that are applicable to this compound include:

Reaction with Acid Chlorides: This is a highly efficient method where the amine reacts with a more reactive acid chloride. libretexts.org

Reaction with Acid Anhydrides: Similar to acid chlorides, acid anhydrides are effective acylating agents for amines. libretexts.org

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate the direct reaction between a carboxylic acid and an amine. A recently developed method involves the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.gov

A general procedure for the synthesis of an amide from this compound and a carboxylic acid using an in situ generated phosphonium (B103445) salt is outlined below. nih.gov

| Step | Reagents and Conditions | Reference |

| Activation | Carboxylic acid, N-chlorophthalimide, Triphenylphosphine in Toluene or Acetonitrile | nih.gov |

| Amidation | Addition of this compound, stir at room temperature | nih.gov |

This method offers the advantage of proceeding at room temperature and generally provides good to excellent yields. nih.gov

Deamination Reactions and Trihalogenated Benzene (B151609) Derivative Generation

The amino group of this compound can be removed through a deamination reaction, which typically involves diazotization followed by reduction. This process allows for the synthesis of trihalogenated benzene derivatives, which are valuable intermediates in organic synthesis.

A well-established method for the deamination of an arylamine is the Sandmeyer-type reaction. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium group can then be replaced by a hydrogen atom using a reducing agent such as hypophosphorous acid (H₃PO₂) or by heating in a solvent like N,N-dimethylformamide (DMF) with an alkyl nitrite. researchgate.netadamcap.com

A procedure for the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from 4-bromo-2-chloro-6-iodoaniline (B12088954) has been reported, which serves as a model for the deamination of this compound to produce 1,2-dichloro-4-iodobenzene. researchgate.netadamcap.com

The proposed two-step deamination of this compound is as follows:

Diazotization: Reaction of this compound with nitrous acid (HNO₂) to form the corresponding diazonium salt.

Reduction: Treatment of the diazonium salt with a reducing agent like hypophosphorous acid to replace the diazonium group with a hydrogen atom. adamcap.com

This transformation would yield 1,2-dichloro-4-iodobenzene, a trihalogenated benzene derivative with a specific substitution pattern.

Regioselective Functionalization Studies

The regioselective functionalization of this compound is primarily dictated by the electronic and steric effects of the substituents on the aromatic ring. The amino group is a strongly activating, ortho-, para-directing group, while the halogen atoms are deactivating, ortho-, para-directing groups.

In electrophilic aromatic substitution reactions, the position of the incoming electrophile will be influenced by the combined directing effects of the amino, chloro, and iodo groups. The powerful activating effect of the amino group will likely direct electrophiles to the positions ortho and para to it.

For metalation reactions, such as lithiation or magnesiation, the regioselectivity is often controlled by the most acidic proton or by the directing ability of certain functional groups. The use of sterically hindered amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidyl) has proven effective for the regioselective metalation of various aromatic and heteroaromatic compounds. nih.govthieme-connect.de

In the case of this compound, directed ortho-metalation could potentially occur at the position ortho to the amino group. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a new functional group in a highly regioselective manner. For example, the metalation of unprotected 4-halobenzoic acids has been shown to occur preferentially at the position adjacent to the carboxylate group when using reagents like s-BuLi. nih.gov By analogy, the amino group in this compound could direct metalation to the C-2 or C-6 position. The inherent acidity of the C-H bonds, influenced by the inductive effects of the halogens, will also play a critical role in determining the site of metalation.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the structural framework of 3-Chloro-4-iodoaniline. The vibrational modes of the molecule, corresponding to the stretching and bending of its bonds, provide a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

Based on data for analogous compounds, the ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the amine protons. rsc.org The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amino group. The integration of these signals would confirm the number of protons in each unique environment, while the coupling patterns (splitting) would reveal the connectivity of the neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.org The carbon atoms attached to the electronegative halogen atoms (chlorine and iodine) and the nitrogen atom of the amino group would show characteristic downfield shifts. The precise chemical shifts help in confirming the substitution pattern on the benzene (B151609) ring.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | d | H-2 |

| ¹H | ~6.8 | dd | H-5 |

| ¹H | ~7.0 | d | H-6 |

| ¹H | ~4.0 | s (br) | -NH₂ |

| ¹³C | ~146 | s | C-1 (C-NH₂) |

| ¹³C | ~115 | s | C-2 |

| ¹³C | ~130 | s | C-3 (C-Cl) |

| ¹³C | ~90 | s | C-4 (C-I) |

| ¹³C | ~120 | s | C-5 |

| ¹³C | ~118 | s | C-6 |

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For this compound, the molecular weight is 253.47 g/mol , and its empirical formula is C₆H₅ClIN. sigmaaldrich.combiosynth.com

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl) would result in a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum can further elucidate the structure of the molecule by showing the loss of specific fragments, such as the halogen atoms or the amino group. Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks

The primary amine group (-NH₂) in this compound is capable of acting as a hydrogen bond donor. In the solid state, it is expected to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. These acceptors could be the nitrogen atom of another amine group or potentially the halogen atoms, although the latter is less common for chlorine and iodine. These hydrogen bonds would create a network that stabilizes the crystal structure.

Investigation of Halogen-Halogen Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure of this compound, it is plausible that halogen-halogen interactions, such as Cl···I, Cl···Cl, or I···I contacts, could be present. The geometry and strength of these interactions would depend on the specific packing arrangement of the molecules.

Electronic Spectroscopy (UV-Vis) and Optical Properties Analysis

The electronic absorption spectrum of this compound, like other substituted anilines, is characterized by electronic transitions within the aromatic ring and the amino group. The positions and intensities of the absorption bands are influenced by the nature and position of the substituents on the benzene ring. Specifically, the presence of both a chloro and an iodo group, in addition to the amino group, affects the electronic distribution and, consequently, the energy of the electronic transitions.

Detailed experimental data on the UV-Vis spectroscopic properties of this compound, such as its maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), are not extensively available in the public domain. However, theoretical studies on halogenated anilines provide some insight into their electronic absorption spectra. Computational studies, often employing methodologies like Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transition wavelengths and oscillator strengths. These theoretical approaches suggest that the electronic spectra of halogenated anilines are influenced by the type and position of the halogen substituents.

For comparison, the related compound 4-chloroaniline (B138754) exhibits absorption maxima at 242 nm and 295 nm when measured in alcohol. researchgate.net It is anticipated that the substitution pattern of this compound would lead to shifts in these absorption bands. The introduction of the bulky and more polarizable iodine atom at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to 4-chloroaniline, due to the extension of the chromophore's conjugation and the heavy atom effect.

The optical properties of this compound are also expected to be influenced by the solvent environment. Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, is a common phenomenon in polar molecules like substituted anilines. The polarity of the solvent can affect the energy levels of the ground and excited states differently, leading to shifts in the absorption maxima. However, specific experimental studies detailing the solvatochromic behavior of this compound are not readily found in the surveyed literature.

Further experimental research is required to fully characterize the electronic and optical properties of this compound. Such studies would involve measuring its UV-Vis spectra in various solvents to determine its absorption maxima, molar absorptivity, and to analyze any solvatochromic effects.

Interactive Data Table

Due to the lack of specific experimental data for this compound in the searched literature, the following table for its UV-Vis spectral data remains unpopulated. For illustrative purposes, the data for the related compound, 4-chloroaniline, is included.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| 4-Chloroaniline | Alcohol | 242 | 3.9 |

| 295 | 3.2 |

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Iodoaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 3-Chloro-4-iodoaniline. Density Functional Theory (DFT) is a commonly employed method for these investigations, often utilizing functionals like B3LYP with various basis sets to balance computational cost and accuracy.

While comprehensive computational studies specifically focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds such as 3-chloro-4-fluoro aniline (B41778) and 2-iodo aniline. bohrium.comresearchgate.net These studies shed light on the expected electronic behavior of this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For substituted anilines, NBO analysis reveals significant delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the benzene (B151609) ring. This n -> π* interaction is a key factor governing the electronic properties of the molecule.

In a study on 3-chloro-4-fluoro aniline and 2-iodo aniline, NBO analysis highlighted the role of π-conjugation within the carbon-ring system and n→σ* and n→π* hyperconjugations in influencing their nonlinear optical properties. bohrium.comresearchgate.net For this compound, similar interactions are expected. The analysis would likely show strong delocalization of the nitrogen lone pair into the aromatic system, contributing to the electron density of the ring. Furthermore, interactions involving the halogen atoms' lone pairs and the σ* orbitals of adjacent bonds would provide insights into the nature of the C-Cl and C-I bonds and their influence on molecular stability and reactivity.

A hypothetical NBO analysis for this compound would likely reveal the following key interactions, with stabilization energies (E(2)) indicating the strength of the delocalization:

Table 1: Hypothetical NBO Analysis - Key Delocalization Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C1-C6) | High |

| LP (1) N | π* (C2-C3) | Moderate |

| LP (1) Cl | σ* (C2-C3) | Low |

| LP (1) I | σ* (C3-C4) | Low |

Note: This table is illustrative and based on expected trends for similar molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other chemical species.

For this compound, the MEP map would be characterized by several distinct regions. The area around the amino group is expected to show a high negative potential (red/yellow color), indicating its nucleophilic character and propensity to act as a proton acceptor or engage in hydrogen bonding. Conversely, the regions around the hydrogen atoms of the amino group would exhibit a positive potential (blue color), highlighting their electrophilic nature. The halogen atoms, particularly the iodine, could present a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a potential site for halogen bonding interactions.

Studies on related anilines confirm that the amino group is a primary site for electrophilic attack. chemrxiv.org The MEP map of this compound would be a valuable tool for understanding its reactivity in electrophilic aromatic substitution and its interactions with biological targets.

Reaction Pathway Modeling and Energy Profile Calculations

Computational modeling of reaction pathways and the calculation of associated energy profiles are essential for understanding the kinetics and thermodynamics of chemical reactions involving this compound. DFT calculations can be used to locate transition states and intermediates, providing a detailed picture of the reaction mechanism.

Prediction of Reactivity and Selectivity Trends

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often employed for this purpose.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, making these the most likely sites for electrophilic attack. The LUMO is likely to be distributed over the aromatic ring with significant contributions from the carbon atoms bonded to the halogens, suggesting these as potential sites for nucleophilic attack, particularly in substitution reactions.

Fukui functions can provide a more detailed, atom-specific picture of reactivity. These functions indicate the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic centers in the molecule. Such analyses would be invaluable for predicting the regioselectivity of reactions such as further halogenation or nitration.

Intermolecular Interaction Modeling (Atoms in Molecule (AIM) and Reduced Density Gradient (RDG))

The Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis are computational methods used to visualize and characterize non-covalent interactions, which are crucial for understanding the condensed-phase behavior and crystal packing of this compound.

AIM analysis examines the topology of the electron density to identify bond critical points (BCPs) and ring critical points (RCPs). The properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between different types of interactions, including hydrogen bonds, halogen bonds, and van der Waals interactions.

RDG analysis provides a graphical representation of non-covalent interactions in real space. By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions appear as distinct spikes. Green spikes typically indicate weak van der Waals interactions, blue spikes represent strong attractive interactions like hydrogen bonds, and red spikes suggest repulsive steric clashes.

While specific AIM and RDG analyses for this compound are not found in the surveyed literature, studies on similar systems demonstrate their utility in identifying and characterizing hydrogen bonds involving the amino group and potential halogen bonds involving the chlorine and iodine atoms. researchgate.net These interactions play a significant role in the supramolecular assembly of the molecule in the solid state.

Design of Novel Catalysts and Reagents through Computational Methods

Computational chemistry is increasingly being used to design novel catalysts and reagents for specific chemical transformations. In the context of reactions involving this compound, computational methods can be employed to screen potential catalysts and predict their efficacy.

For example, in the development of catalysts for cross-coupling reactions, DFT calculations can be used to evaluate the performance of different ligands on a metal center (e.g., palladium). By modeling the key steps of the catalytic cycle with various ligands, researchers can identify those that lower the activation barriers and promote higher turnover frequencies. This computational pre-screening can significantly reduce the experimental effort required to discover new and improved catalysts.

Furthermore, computational modeling can aid in the design of new reagents that utilize this compound as a building block. By understanding its electronic properties and reactivity, new derivatives with tailored functionalities can be designed in silico for applications in medicinal chemistry and materials science. For instance, docking simulations can predict the binding affinity of this compound derivatives to biological targets, guiding the synthesis of new potential therapeutic agents. nih.gov

Applications of 3 Chloro 4 Iodoaniline in Advanced Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The distinct functional groups on 3-chloro-4-iodoaniline make it a fundamental component for synthesizing intricate organic structures. Its utility spans the creation of both heterocyclic and complex aromatic systems through a variety of established and novel synthetic methodologies.

Halogenated anilines are critical starting materials for the synthesis of fused heterocyclic rings, which form the core of many functional materials and pharmaceutical agents.

Benzothiazoles: The structure of this compound, possessing an amino group ortho to a halogen (iodine), is well-suited for the synthesis of the benzothiazole (B30560) ring system. Established methods for benzothiazole construction include the reaction of o-haloanilines with sulfur sources. For instance, o-iodoanilines can react with potassium sulfide (B99878) (K₂S) in a DMSO-mediated reaction which acts as a carbon source, solvent, and oxidant to form the benzothiazole core. organic-chemistry.org Another prominent route involves the copper-catalyzed reaction of o-iodoanilines with dithiocarbamates, which proceeds via an Ullmann-type C–S bond formation to yield 2-aminobenzothiazoles. nih.gov These methods are applicable to this compound for producing chloro- and iodo-substituted benzothiazoles, which are themselves valuable for further functionalization.

Indoles: The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that constructs indoles from o-iodoanilines and disubstituted alkynes. wikipedia.orgub.edu This reaction proceeds via oxidative addition of the carbon-iodine bond to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization. This compound is an ideal substrate for this transformation, leading to the formation of 5-chloro-4-iodo-substituted indoles. The versatility of the Larock synthesis allows for a wide variety of alkynes to be used, enabling access to a diverse library of highly substituted indole derivatives. wikipedia.orgub.edu The synthesis of fluorinated indole-2-carboxylates, which are key intermediates for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), has been demonstrated starting from the related 4-chloro-3-fluoroaniline (B146274) via a regioselective iodination, highlighting the industrial relevance of such halogenated aniline (B41778) precursors in indole synthesis. acs.org

This compound is an explicit precursor used in the preparation of polyhalogenated aromatic compounds. biosynth.com The presence of both chlorine and iodine atoms allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows the iodine atom to be selectively replaced with an aryl, alkyl, or amino group while leaving the chlorine atom intact for a subsequent, more forcing reaction. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the controlled construction of complex, multi-substituted aromatic molecules from a single, readily available starting material. smolecule.com

Intermediates in Pharmaceutical Lead Compound Synthesis

The structural motifs derived from this compound are prevalent in a range of biologically active molecules. Its role as a precursor is critical in the development of new therapeutic agents targeting cancer, as well as viral and bacterial infections.

Halogenated anilines are a cornerstone in the synthesis of numerous small-molecule kinase inhibitors used in oncology. Many of these drugs, such as Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline (B1210976) or similar core, where the "anilino" portion is derived from a substituted aniline. researchgate.netnih.gov For example, the synthesis of Gefitinib explicitly uses the closely related 3-chloro-4-fluoroaniline (B193440) as a key building block. acs.org

The this compound scaffold offers two key points for diversification: the amino group for condensation with a heterocyclic core (like a quinazoline) and the highly reactive iodine atom for introducing a variety of side chains via palladium-catalyzed cross-coupling reactions. This dual functionality makes it an exceptionally valuable precursor for generating libraries of novel compounds for screening in kinase inhibitor drug discovery programs. smolecule.comambeed.com

This compound serves as a precursor for developing drugs with potential anti-cancer properties. While specific syntheses of the Hedgehog pathway inhibitor Vismodegib typically start from other aniline isomers, the synthesis of such complex agents relies heavily on chlorinated and functionalized aniline intermediates. The structural framework of this compound is highly relevant for creating analogues of Vismodegib and other antitumor agents for structure-activity relationship (SAR) studies. Furthermore, related chloro-substituted aromatic precursors are used in the synthesis of other classes of anticancer agents, such as 4-thiazolidinone (B1220212) derivatives, which have shown promising antimitotic activity. nih.gov

The this compound structure has been directly implicated in the development of new antimicrobial agents and serves as a key scaffold for potential antiviral compounds.

Antibacterial Activity: In a screening of 68 aniline derivatives for their efficacy against pathogenic Vibrio species, this compound was identified as one of only three compounds that completely inhibited biofilm formation in both Vibrio parahaemolyticus and Vibrio harveyi. mdpi.com Biofilm inhibition is a critical strategy for combating antibiotic resistance, making this a significant finding for the development of new antibacterial agents. mdpi.com The synthesis of Schiff bases from iodoanilines has also been explored for creating compounds with broad antimicrobial activity. researchgate.net

Antiviral Pathways: The iodoaniline moiety is a key component in novel compounds designed as potential anti-HIV agents. mdpi.com Researchers have synthesized a series of quinoline-triazole-aniline hybrids and identified promising anti-HIV activity. One of the target molecules, [1-(7-Chloro-4-quinolinyl)-1H-1,2,3-triazole-4-methyl]-4-iodoaniline, incorporates the 4-iodoaniline (B139537) structure, demonstrating its importance in the final active compound. mdpi.com Given this, this compound provides a synthetically valuable and analogous starting point for generating similar classes of potential antiviral agents.

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Reaction Types | Relevant Heterocycles/Products |

| Complex Molecule Synthesis | Heterocyclic Scaffold Construction | Palladium-catalyzed heteroannulation (Larock), Copper-catalyzed cyclization | Benzothiazoles, Indoles |

| Complex Molecule Synthesis | Polyhalogenated Aromatic Compounds | Selective Cross-Coupling (e.g., Suzuki, Sonogashira) | Multi-substituted biaryls and aromatics |

| Pharmaceutical Synthesis | Kinase Inhibitor Precursors | Condensation, Cross-Coupling | Anilinoquinazolines, Anilinopyrimidines |

| Pharmaceutical Synthesis | Antitumor Drug Synthesis | General precursor for SAR studies | Thiazolidinones, Analogues of Hedgehog pathway inhibitors |

| Pharmaceutical Synthesis | Antibacterial Agents | Biofilm Inhibition | Direct application, Schiff bases |

| Pharmaceutical Synthesis | Antiviral Agent Pathways | Precursor for hybrid molecules | Quinoline-triazole-aniline hybrids |

Design of Chiral Catalysts Derived from Iodoanilines

The framework of iodoanilines, including derivatives like this compound, serves as a critical scaffold for the design of novel chiral iodoarene catalysts. These catalysts are instrumental in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules.

A prominent strategy involves the synthesis of chiral iodoaniline-lactate based catalysts. acs.orgscispace.com The general synthetic route commences with the protection of the nitrogen atom of an iodoaniline derivative, often as a secondary sulfonamide. acs.org This step is crucial as it reduces the nucleophilicity and basicity of the amine group. acs.org Following protection, a chiral moiety, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate, is introduced via a Mitsunobu reaction, yielding the final chiral catalyst. acs.org

These newly designed catalysts have demonstrated high efficiency in promoting challenging organic transformations. For instance, they have been successfully applied to the α-oxysulfonylation of ketones, achieving high yields and significant enantioselectivity. acs.orgresearchgate.net Research has shown that these catalysts can facilitate reactions in shorter times and produce yields of up to 99%, with enantiomeric excesses reaching as high as 83%. acs.orgscispace.comacs.org The development of these catalysts represents a significant advancement in accessing chiral nonracemic α-substituted ketones, which are important intermediates in organic synthesis. researchgate.net

Table 1: Performance of Chiral Iodoaniline-Lactate Based Catalysts in α-Oxysulfonylation of Ketones

| Catalyst Structure | Application | Achieved Yield | Enantiomeric Excess (ee) | Source(s) |

| Iodoaniline-Lactate (C1 & C2 Symmetry) | α-Oxysulfonylation of ketones | Up to 99% | Up to 83% | acs.org, scispace.com, researchgate.net |

| Iodoaniline-Lactate Derivative | α-Oxysulfonylation with Methanesulfonic acid | 87% | 30% | acs.org |

Applications in Material Science Research

The distinct electronic properties conferred by the chlorine and iodine substituents make this compound a valuable precursor in material science. It serves as a fundamental building block for polymers and other advanced materials designed for specific electronic and optical functions. smolecule.com

Precursors for Functionalized Graphene Oxide Derivatives

While direct studies on this compound are specific, the broader class of iodoanilines is utilized in the functionalization of graphene oxide (GO). GO is a single-layer sheet of carbon decorated with oxygen-containing functional groups (e.g., hydroxyl, epoxy, carboxyl), making it an ideal substrate for chemical modification. sigmaaldrich.com Covalent functionalization is a key method to tailor its properties for various applications. researchgate.net

Researchers have successfully prepared phenyl-functionalized graphene oxide (I-Ph-GO) using related compounds like 4-iodoaniline. smolecule.comsigmaaldrich.com In this process, the amine group of the iodoaniline can react with the oxygen groups on the GO surface, forming stable covalent bonds. This modification is critical for several reasons: it improves the dispersion of GO within polymer matrices, prevents agglomeration, and enhances the electrical conductivity of the resulting nanocomposite materials. sigmaaldrich.comscirp.orgrsc.org Such functionalized GO derivatives show potential for use in energy storage and nanotechnology. smolecule.com

Table 2: General Methods for Covalent Functionalization of Graphene Oxide

| Functional Group on GO | Reaction Type | Reactant Type | Purpose of Functionalization | Source(s) |

| Carboxyl (-COOH) | Amidation, Esterification | Amines (e.g., anilines), Alcohols | Improve dispersion, link to other molecules | sigmaaldrich.com |

| Hydroxyl (-OH) | Silanization, Esterification | Alkoxysilanes, Acyl Chlorides | Enhance solubility, improve tensile strength | sigmaaldrich.com |

| Epoxy | Ring-opening | Amines, Nucleophiles | Introduce new functional groups, cross-linking | researchgate.net |

Synthesis of Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

This compound is identified as a promising candidate for the synthesis of materials used in organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). bldpharm.com Its utility stems from its role as a building block for larger, more complex organic molecules that possess the requisite electronic and photophysical properties for such devices. lookchem.comlookchem.com

The ability of materials derived from this compound to form stable thin films is a critical attribute for the layered architecture of OLEDs. By incorporating this compound into the synthesis of either emissive layer materials or charge-transport materials, it is possible to tailor their optical and electrical characteristics. The presence of halogen atoms can influence key parameters such as energy levels (HOMO/LUMO) and charge mobility, which are crucial for efficient device performance.

Development of Conductive Polymers and Optoelectronic Devices

The polymerization of aniline and its derivatives is a well-established route to producing conductive polymers. mit.edu Substituted anilines, such as this compound, can be polymerized or copolymerized to create materials with tailored properties for electronic and optoelectronic applications. ontosight.ai

Research on the copolymerization of aniline with o-iodoaniline has shown that the composition of the polymer can be controlled by adjusting the monomer feed ratio. researchgate.net It was observed that increasing the content of the iodo-substituted aniline in the polymer chain leads to a decrease in electrical conductivity. researchgate.net This is attributed to the steric effects of the bulky iodine atom, which can reduce the extent of π-conjugation along the polymer backbone. researchgate.net This ability to tune conductivity is valuable for creating materials for specific applications like sensors or components in electronic devices. researchgate.net Furthermore, related halogenated anilines are being studied for their nonlinear optical (NLO) properties, which are essential for the development of optoelectronic devices such as optical limiters. researchgate.netbohrium.com

Table 3: Electrical Conductivity of Poly(aniline-co-o-iodoaniline) Copolymers

| Monomer Feed Ratio (Aniline : o-Iodoaniline) | Polymer Composition | Electrical Conductivity (S/cm) | Source(s) |

| 100 : 0 | Polyaniline (PANI) | High | researchgate.net |

| Varies | Copolymer | Decreases with increasing o-iodoaniline content | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 3-Chloro-4-iodoaniline Transformations

The reactivity of the chlorine and iodine substituents on the aniline (B41778) ring makes this compound a versatile substrate for a variety of chemical transformations. Future research is focused on developing novel and more efficient catalytic systems to control these reactions with high precision.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a key area of investigation. For instance, the synthesis of 3-chloro-4-ethylthioaniline (B2771852) has been achieved through a palladium-catalyzed coupling of this compound. vulcanchem.com Researchers are exploring new ligands and catalyst formulations to improve yields, reduce reaction times, and expand the scope of these coupling reactions. The goal is to create more complex molecules for applications in pharmaceuticals and materials science.

Another promising area is the use of copper-catalyzed reactions. Modified Ullmann-Goldberg reactions, which are copper-catalyzed, have been employed for the chemoselective arylation of amides using iodoaniline derivatives. mdpi.comnih.gov The development of more robust and versatile copper catalysts, including the use of copper nanoparticles supported on materials like carbon, is an active area of research. nih.gov These advancements aim to provide more sustainable and cost-effective alternatives to palladium-based systems.

Furthermore, gold catalysis is emerging as a powerful tool. Gold(III) complexes, some even recovered from electronic waste, have shown catalytic activity in condensation reactions involving iodoanilines. nih.gov The exploration of different gold catalysts and their application in various transformations of this compound could unlock new synthetic pathways.

Exploration of Biological Activities beyond Initial Observations (e.g., Enzyme Inhibition Mechanisms)

Initial studies have revealed that derivatives of this compound possess significant biological activities, sparking further investigation into their therapeutic potential. A notable area of interest is their role as antagonists for the P2X3 receptor, which is implicated in pain signaling pathways, suggesting potential applications in the treatment of chronic pain.

The exploration of its derivatives as enzyme inhibitors is a particularly active field. For example, halogenated anilines have been studied for their ability to inhibit cytochrome P450 enzymes, which could have significant pharmacological implications. Research is also delving into the anticancer properties of these compounds, with the unique electronic properties conferred by the chlorine and iodine atoms potentially playing a role in disrupting cancer cell proliferation.

Recent studies have highlighted the antimicrobial efficacy of aniline derivatives. mdpi.com Specifically, this compound was among the compounds that completely inhibited biofilm formation in certain Vibrio bacteria strains. mdpi.com This opens up avenues for developing new antimicrobial agents to combat foodborne illnesses and other bacterial infections. Further research will likely focus on understanding the specific mechanisms of action, such as how these compounds disrupt bacterial cell membranes or interfere with virulence factors. mdpi.com

Moreover, derivatives of this compound are being investigated as inhibitors of the Hepatitis B virus (HBV). nih.gov Structure-activity relationship studies are being conducted to optimize the inhibitory potency of these compounds by modifying substituents on the aniline ring. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The integration of this compound into these modern synthetic workflows is a key future direction.

Flow chemistry has already been shown to improve the efficiency of processes like the Heumann indole (B1671886) synthesis, which can utilize iodoaniline derivatives as starting materials. researchgate.net The development of continuous flow reactors for the synthesis of this compound itself, as well as its derivatives, is a logical next step. smolecule.com This approach can lead to higher yields, improved purity, and a reduction in by-products.

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new derivatives of this compound. These systems can rapidly screen different reaction conditions and starting materials, enabling the efficient generation of libraries of compounds for biological screening. The use of such platforms in conjunction with computational design can create a powerful pipeline for the development of new drugs and materials.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry is playing an increasingly important role in the design of new molecules with specific properties. For this compound, computational methods are being used to predict the biological activity and physical properties of its derivatives, guiding synthetic efforts towards the most promising candidates.

Density Functional Theory (DFT) calculations are employed to study the molecular structure, vibrational spectra, and electronic properties of halogenated anilines. researchgate.netresearchgate.net These studies provide insights into how the positions of the halogen atoms affect the molecule's electrostatic potential and its ability to form hydrogen and halogen bonds, which are crucial for biological interactions. smolecule.com

Molecular docking studies are used to predict how derivatives of this compound might bind to the active sites of target proteins, such as those involved in cancer and inflammation. researchgate.net This information can be used to design more potent and selective inhibitors. For example, computational analyses have been used in the design of new Factor Xa inhibitors, an important class of anticoagulants. mdpi.comnih.gov

By combining computational design with experimental synthesis and testing, researchers can significantly accelerate the development of new compounds with tailored properties for a wide range of applications.

Sustainable Synthesis and Valorization of this compound Precursors

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For this compound and its precursors, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes.

This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), as alternatives to more toxic options like toluene (B28343) in reactions involving iodoaniline derivatives. nih.gov The development of solvent-free reaction conditions is another important goal.

Research is also focused on the valorization of waste streams. For instance, the recovery and reuse of catalysts, such as gold complexes from electronic waste, for reactions involving iodoanilines is a prime example of a circular economy approach in chemistry. nih.gov

Furthermore, efforts are being made to develop more efficient and atom-economical methods for the synthesis of the precursors to this compound. This includes exploring new iodination reagents and catalytic systems that minimize waste and improve regioselectivity. researchgate.net The direct iodination of anilines using reagents like N-iodosuccinimide (NIS) in different solvents to control the position of iodination is an area of active investigation.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-4-iodoaniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic aromatic substitution. For example, iodination of 3-chloroaniline using iodine monochloride (ICl) under controlled conditions (e.g., 0–5°C, inert atmosphere) can yield this compound. Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization from ethanol/water mixtures. Analytical techniques like HPLC or GC-MS (retention time comparison) validate purity .

Q. Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Iodination | ICl, CH₂Cl₂, 0°C | 60–70 | 85–90 |

| Purification | Ethanol/water (3:1) | — | ≥98 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; NH₂ protons at δ 4.2–5.0 ppm).

- X-ray crystallography : SHELX programs refine crystal structures to confirm molecular geometry and halogen bonding interactions .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 268.893 for C₆H₅ClIN).

Cross-validation using FT-IR (N-H stretch at ~3400 cm⁻¹) and elemental analysis ensures accuracy .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in amber glass vials under nitrogen at –20°C to prevent oxidative degradation. Avoid exposure to light or moisture, which can hydrolyze the iodine substituent. Regular stability testing via TLC or HPLC monitors decomposition (e.g., detect free aniline or iodine byproducts) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states for Suzuki-Miyaura couplings. Parameters like HOMO-LUMO gaps (~5.2 eV) and Fukui indices identify nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., reaction rates with Pd catalysts) to validate computational models .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., conflicting CAS numbers)?

- Methodological Answer :

- Source verification : Cross-reference CAS 135050-44-1 (from peer-reviewed journals) vs. 884494-86-4 (industrial catalogs) . Prioritize data from crystallographic databases (e.g., CCDC) or IUPAC publications.

- Experimental replication : Reproduce melting point (reported ~178°C in analogous compounds) and compare with differential scanning calorimetry (DSC) results.

- Multi-lab validation : Collaborate to standardize protocols (e.g., IUPAC guidelines for purity assessment) .

Q. How can this compound be utilized in designing photoactive materials?

- Methodological Answer : The iodine atom’s heavy atom effect enhances intersystem crossing in triplet-state materials. Synthesize iridium(III) complexes by coordinating this compound with cyclometalating ligands. Characterize photoluminescence quantum yields (PLQY) and lifetime via time-resolved spectroscopy. Compare with non-iodinated analogs to quantify efficiency gains .

Data Contradiction Analysis Example

| Parameter | Reported Value 1 | Reported Value 2 | Resolution Strategy |

|---|---|---|---|

| CAS Number | 135050-44-1 | 884494-86-4 | Prioritize peer-reviewed sources |